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molecular formula C10H10INO B4585672 N-allyl-2-iodobenzamide CAS No. 66896-70-6

N-allyl-2-iodobenzamide

Cat. No. B4585672
M. Wt: 287.10 g/mol
InChI Key: OLXWXYYAYYVWJV-UHFFFAOYSA-N
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Patent
US06706731B2

Procedure details

470 ml (4.28 mol) of N-methylmorpholine, followed by 224 ml (2.98 mol) of allylamine are added under ice cooling to 750 g (2.81 mol) of 2-iodo-benzoic acid chloride in 7.5 l of acetonitrile, and stirred for 60 min at RT. The precipitate is filtered off and the filtrate concentrated by evaporation on a RE. The residue of evaporation is dissolved in 4 l of EtOAc and 4 l of water, the water phase is separated and extracted twice with EtOAc. The organic phases are washed with water, 0.1 N HCl, water, sat. Na2CO3, water and brine, dried (Na2SO4) and concentrated by evaporation. Stirring of the residue in 2.5 l of hexane and filtering yields 2-iodo-benzoic acid allylamide; m.p. 105-106° C.
Quantity
470 mL
Type
reactant
Reaction Step One
Quantity
224 mL
Type
reactant
Reaction Step Two
Quantity
750 g
Type
reactant
Reaction Step Three
Quantity
7.5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN1CCOCC1.[CH2:8]([NH2:11])[CH:9]=[CH2:10].[I:12][C:13]1[CH:21]=[CH:20][CH:19]=[CH:18][C:14]=1[C:15](Cl)=[O:16]>C(#N)C>[CH2:8]([NH:11][C:15](=[O:16])[C:14]1[CH:18]=[CH:19][CH:20]=[CH:21][C:13]=1[I:12])[CH:9]=[CH2:10]

Inputs

Step One
Name
Quantity
470 mL
Type
reactant
Smiles
CN1CCOCC1
Step Two
Name
Quantity
224 mL
Type
reactant
Smiles
C(C=C)N
Step Three
Name
Quantity
750 g
Type
reactant
Smiles
IC1=C(C(=O)Cl)C=CC=C1
Name
Quantity
7.5 L
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 60 min at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated by evaporation on a RE
CUSTOM
Type
CUSTOM
Details
The residue of evaporation
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in 4 l of EtOAc
CUSTOM
Type
CUSTOM
Details
4 l of water, the water phase is separated
EXTRACTION
Type
EXTRACTION
Details
extracted twice with EtOAc
WASH
Type
WASH
Details
The organic phases are washed with water, 0.1 N HCl, water, sat. Na2CO3, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
STIRRING
Type
STIRRING
Details
Stirring of the residue in 2.5 l of hexane
FILTRATION
Type
FILTRATION
Details
filtering

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
C(C=C)NC(C1=C(C=CC=C1)I)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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